5-(2-Methylpropanoyl)pyrrolidin-2-one
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Overview
Description
5-(2-Methylpropanoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol . This compound is a member of the pyrrolidin-2-one family, which are five-membered lactams widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (1552) suggests it may have favorable bioavailability .
Result of Action
Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 5-(2-Methylpropanoyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation
Chemical Reactions Analysis
5-(2-Methylpropanoyl)pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine derivatives can lead to the formation of carboxylic acids .
Scientific Research Applications
5-(2-Methylpropanoyl)pyrrolidin-2-one has diverse applications in various fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In industry, these compounds are used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Comparison with Similar Compounds
5-(2-Methylpropanoyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activity and reactivity . The uniqueness of this compound lies in its specific isobutyryl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(2-methylpropanoyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVFIDVLYBMKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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